molecular formula C8H9NO4 B6336603 5-(Methoxymethoxy)picolinic acid CAS No. 1403469-22-6

5-(Methoxymethoxy)picolinic acid

Cat. No.: B6336603
CAS No.: 1403469-22-6
M. Wt: 183.16 g/mol
InChI Key: OOKYREUGHKDTQB-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)picolinic acid is an organic compound with the molecular formula C8H9NO4. It is a derivative of picolinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a methoxymethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethoxy)picolinic acid typically involves the introduction of the methoxymethoxy group to the picolinic acid framework. One common method is the reaction of picolinic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethoxy)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethoxy)picolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and metal chelation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Methoxymethoxy)picolinic acid involves its interaction with molecular targets such as enzymes and metal ions. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the carboxylic acid group can chelate metal ions, affecting their bioavailability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethoxy)picolinic acid is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(methoxymethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-5-13-6-2-3-7(8(10)11)9-4-6/h2-4H,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKYREUGHKDTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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